2-methyl-N-phenyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-phenyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O/c1-15-20(22(29)26-17-7-3-2-4-8-17)21(16-11-13-24-14-12-16)28-19-10-6-5-9-18(19)27-23(28)25-15/h2-14,21H,1H3,(H,25,27)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGXAWNYQXLJOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=NC=C4)C(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that compounds with similar structures have a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Mode of Action
Based on its structural similarity to other compounds, it is likely that it interacts with its targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and π…π stacking.
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of pathways, including those involved in inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis.
Pharmacokinetics
It is known that similar compounds are highly soluble in water and other polar solvents, which may impact their bioavailability.
Result of Action
Based on its structural similarity to other compounds, it is likely that it has a wide range of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic effects.
Biological Activity
The compound 2-methyl-N-phenyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a member of the dihydropyrimidine and benzimidazole families, which are known for their diverse biological activities. This article aims to provide an in-depth exploration of its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes a pyrimidine ring fused with a benzimidazole moiety, contributing to its biological interactions.
Pharmacological Properties
Research has indicated that this compound exhibits several pharmacological activities:
- Antitumor Activity : Studies have shown that derivatives similar to this compound possess significant antitumor potential. For instance, compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating effective inhibition of cell proliferation .
- Antimicrobial Activity : Compounds within this class have been evaluated for their antimicrobial properties. Preliminary data suggest moderate activity against a range of bacteria and fungi . The minimum inhibitory concentrations (MIC) for related compounds were found to be around 250 μg/mL.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties. Research on similar benzimidazole derivatives has revealed their potential to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation. For example, the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways has been documented .
- Receptor Binding : The compound may interact with various receptors or enzymes that regulate cell growth and inflammation. This interaction could lead to downstream effects that promote apoptosis in cancer cells or modulate immune responses.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | IC50 values ~6 µM | |
| Antimicrobial | MIC ~250 µg/mL | |
| Anti-inflammatory | Inhibition of cytokines |
Case Study: Antitumor Efficacy
In a study evaluating the antitumor efficacy of related compounds, it was found that those with structural similarities to this compound showed promising results in inhibiting cancer cell lines such as HCC827 and NCI-H358. The IC50 values were significantly lower when tested in 2D cultures compared to 3D assays, suggesting that these compounds may be more effective in a controlled environment .
Scientific Research Applications
Synthesis and Structural Characterization
Compound A can be synthesized through various methods involving the condensation of specific precursors. The synthesis often involves reactions with active methylene derivatives and other heterocyclic compounds. For example, β-Oxoanilides have been utilized in the synthesis of pyridine derivatives that serve as intermediates for compound A . The structural characterization is typically performed using spectroscopic techniques such as NMR and mass spectrometry, which confirm the molecular structure and purity of the synthesized compound .
Antibacterial Properties
Research indicates that compound A exhibits significant antibacterial activity against various strains of bacteria. In a study involving several synthesized derivatives of pyrimidine, it was found that certain compounds demonstrated potent antibacterial effects against Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.
Antifungal Activity
In addition to antibacterial properties, compound A has shown antifungal activity. Preliminary screenings have indicated efficacy against common fungal pathogens, making it a candidate for further investigation in antifungal drug development .
Anticancer Potential
Emerging research suggests that compound A may possess anticancer properties. Some studies have reported that derivatives similar to compound A can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival . This potential has led to interest in its use as a scaffold for developing novel anticancer agents.
Drug Formulation
Given its biological activities, compound A is being explored for inclusion in pharmaceutical formulations aimed at treating bacterial infections and possibly cancer. Research has focused on enhancing the solubility and bioavailability of the compound to improve its therapeutic efficacy .
Combination Therapies
There is ongoing research into the use of compound A in combination with other drugs to enhance therapeutic outcomes. For instance, combining it with existing antibiotics may lead to synergistic effects that can overcome resistance mechanisms in bacteria .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations :
- Halogen Substitutions : Chloro (VK-502) and bromo (VK-504) substituents increase molecular mass and melting points compared to VK-501, likely due to enhanced intermolecular halogen bonding .
- Methyl Substitution : VK-508 (4-methylphenyl) shows a higher melting point (183°C) than VK-501, attributed to improved crystallinity from hydrophobic interactions .
- Polar Groups: The diethylamino derivative () has a lower molecular mass (404.51) and likely altered solubility due to its ethyl ester moiety .
Functional Group Impact on Properties
- Amide vs.
- Aromatic vs.
Research Findings and Implications
- Synthetic Efficiency : VK-501’s synthesis achieves a 65.3% yield, outperforming halogenated analogs (57–58%) due to fewer steric and electronic challenges .
- Therapeutic Potential: While VK-501’s specific activity is underexplored, its structural similarity to IOP-reducing compounds () and adenosine receptor antagonists () highlights dual therapeutic avenues .
- Limitations : The absence of in vivo data for VK-501 necessitates further studies to correlate its structural features (e.g., pyridinyl group) with observed pharmacological trends in analogs.
Q & A
Q. What are the standard synthetic routes and characterization techniques for synthesizing 2-methyl-N-phenyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation reactions. For example, similar benzimidazole derivatives are synthesized using microwave-assisted cyclization or refluxing in polar aprotic solvents (e.g., DMF) with catalysts like acetic acid . Characterization typically involves:
- IR spectroscopy to confirm functional groups (e.g., amide C=O stretches at ~1650–1700 cm⁻¹).
- NMR (¹H/¹³C) for structural elucidation, such as distinguishing pyridine protons (δ 8.5–9.0 ppm) and dihydropyrimidine NH signals (δ 5.0–6.0 ppm) .
- Mass spectrometry (EIMS) to verify molecular ion peaks and fragmentation patterns.
- Elemental analysis to validate purity (e.g., C, H, N percentages within ±0.4% of theoretical values) .
Q. How can researchers assess the biological activity of this compound in early-stage drug discovery?
- Methodological Answer : Initial screening involves:
- In vitro enzyme inhibition assays (e.g., kinase or HDAC inhibition) using fluorogenic substrates to measure IC₅₀ values.
- Cell-based assays (e.g., cytotoxicity in cancer cell lines) with MTT or resazurin assays, comparing dose-response curves to control compounds .
- Molecular docking to predict binding affinities to target proteins (e.g., using AutoDock Vina with PyMOL visualization).
Note: Structural analogs in and highlight the importance of substituent effects (e.g., pyridine vs. phenyl groups) on activity .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound with high yield and selectivity?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with experimental feedback loops:
- Use reaction path search algorithms (e.g., GRRM or AFIR) to identify low-energy transition states and intermediates .
- Apply machine learning (e.g., Bayesian optimization) to analyze solvent/catalyst effects, reducing trial-and-error experimentation .
- Validate predictions via small-scale experiments (e.g., varying temperature or solvent polarity) and refine computational models iteratively .
Q. What strategies resolve contradictions in spectroscopic data during structural validation?
- Methodological Answer : Address discrepancies using:
- 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals, particularly in crowded aromatic regions .
- Dynamic NMR to detect hindered rotation in amide bonds or dihydropyrimidine rings (e.g., coalescence temperature studies).
- X-ray crystallography for unambiguous confirmation of stereochemistry and crystal packing effects, as seen in structurally related compounds .
- Statistical design of experiments (DoE) to isolate variables (e.g., pH, solvent) causing spectral variability .
Q. How do substituent variations (e.g., pyridinyl vs. chlorophenyl groups) affect the compound’s physicochemical and pharmacological properties?
- Methodological Answer : Systematic SAR studies involve:
- Parallel synthesis of analogs (e.g., replacing pyridin-4-yl with pyridin-3-yl or halogenated aryl groups) .
- LogP determination (shake-flask/HPLC) to assess hydrophobicity changes impacting membrane permeability.
- Thermal analysis (DSC/TGA) to correlate substituent bulk with melting points and stability .
- In silico ADMET profiling (e.g., SwissADME) to predict bioavailability and toxicity liabilities .
Q. What advanced separation techniques purify this compound from complex reaction mixtures?
- Methodological Answer : Leverage:
- Preparative HPLC with C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% TFA) to resolve polar byproducts.
- Countercurrent chromatography (CCC) for non-destructive isolation of acid/base-sensitive intermediates .
- Membrane filtration (e.g., nanofiltration) to remove high-MW impurities while retaining the target compound .
Data Contradiction and Validation
Q. How should researchers handle conflicting bioactivity data between in vitro and in vivo models?
- Methodological Answer : Conduct:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
